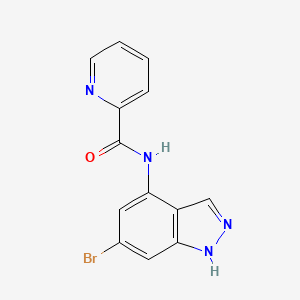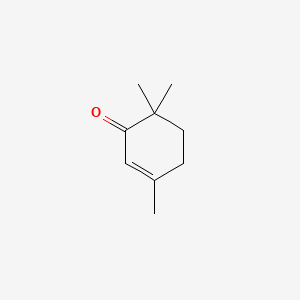
(S)-2-Methacrylamidopentanedioicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacryloyl L-glutamic acid is a derivative of glutamic acid, a naturally occurring amino acid This compound is characterized by the presence of a methacryloyl group attached to the glutamic acid molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methacryloyl L-glutamic acid typically involves the reaction of L-glutamic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The process involves the following steps:
- Dissolving L-glutamic acid and hydroquinone in dichloromethane.
- Adding methacryloyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of methacryloyl L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Methacryloyl L-glutamic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The ester bond in methacryloyl L-glutamic acid can be hydrolyzed under acidic or basic conditions.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as AIBN or benzoyl peroxide, typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Polymerization: Methacryloyl L-glutamic acid can form homopolymers or copolymers with other monomers.
Hydrolysis: Hydrolysis yields L-glutamic acid and methacrylic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Methacryloyl L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the design of hydrogels and other materials for controlled drug release and wound healing.
Industry: Applied in the production of coatings, adhesives, and other materials with specific properties
作用机制
The mechanism of action of methacryloyl L-glutamic acid depends on its application. In polymerization reactions, the methacryloyl group undergoes radical polymerization to form polymers. In biological applications, the compound can interact with cellular components and influence cell behavior through its chemical structure and functional groups. The specific molecular targets and pathways involved vary depending on the application and the environment in which the compound is used .
相似化合物的比较
Methacryloyl L-glutamic acid can be compared with other methacryloyl derivatives and glutamic acid derivatives:
Methacryloyl derivatives: Compounds like methacryloyl glycine and methacryloyl alanine share similar polymerization properties but differ in their amino acid components.
Glutamic acid derivatives: Compounds like N-acetyl L-glutamic acid and L-glutamic acid diethyl ester have different functional groups and chemical properties.
Conclusion
Methacryloyl L-glutamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the development of new materials and technologies.
属性
CAS 编号 |
34373-07-4 |
|---|---|
分子式 |
C9H13NO5 |
分子量 |
215.20 g/mol |
IUPAC 名称 |
(2S)-2-(2-methylprop-2-enoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H13NO5/c1-5(2)8(13)10-6(9(14)15)3-4-7(11)12/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
InChI 键 |
BCKKKQIAPZBSDV-LURJTMIESA-N |
手性 SMILES |
CC(=C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CC(=C)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(bromomethyl)-3,3-diethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8682086.png)
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)







![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
